molecular formula C36H58N2O5S B14612019 1,2-Dimethyl-4-(octadecyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate CAS No. 60614-08-6

1,2-Dimethyl-4-(octadecyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate

Cat. No.: B14612019
CAS No.: 60614-08-6
M. Wt: 630.9 g/mol
InChI Key: ODIYBFVWZUPFRX-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-(octadecyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure that includes a pyrazolium core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-(octadecyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps. The starting materials often include substituted phenylhydrazines and appropriate alkylating agents. The reaction conditions may involve the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-(octadecyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,2-Dimethyl-4-(octadecyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-(octadecyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-4-(octadecyloxy)-3,5-diphenyl-pyrazolium: Similar structure but lacks the methyl sulfate group.

    1,2-Dimethyl-3,5-diphenyl-pyrazolium: Lacks the octadecyloxy group, making it less hydrophobic.

Uniqueness

1,2-Dimethyl-4-(octadecyloxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is unique due to its combination of hydrophobic and hydrophilic groups, which can influence its solubility and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

60614-08-6

Molecular Formula

C36H58N2O5S

Molecular Weight

630.9 g/mol

IUPAC Name

1,2-dimethyl-4-octadecoxy-3,5-diphenyl-1,3-dihydropyrazol-1-ium;methyl sulfate

InChI

InChI=1S/C35H54N2O.CH4O4S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-30-38-35-33(31-26-21-19-22-27-31)36(2)37(3)34(35)32-28-23-20-24-29-32;1-5-6(2,3)4/h19-24,26-29,33H,4-18,25,30H2,1-3H3;1H3,(H,2,3,4)

InChI Key

ODIYBFVWZUPFRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.COS(=O)(=O)[O-]

Origin of Product

United States

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